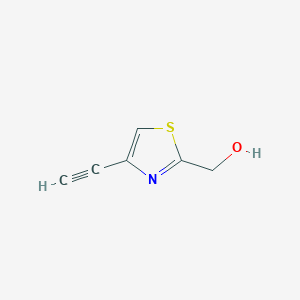
(4-Ethynylthiazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolemethanol,4-ethynyl- is a chemical compound with the molecular formula C6H5NOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolemethanol,4-ethynyl- typically involves the reaction of thiazole derivatives with ethynylating agents. One common method is the reaction of 2-thiazolemethanol with ethynyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-Thiazolemethanol,4-ethynyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolemethanol,4-ethynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions to form various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thiazolemethanol,4-ethynyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial and fungal infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Thiazolemethanol,4-ethynyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antimicrobial and antifungal properties.
Comparison with Similar Compounds
Similar Compounds
2-Thiazolemethanol,4-methyl-: Similar structure but with a methyl group instead of an ethynyl group.
2-Thiazolemethanol,4-phenyl-: Contains a phenyl group instead of an ethynyl group.
2-Thiazolemethanol,4-chloro-: Contains a chloro group instead of an ethynyl group.
Uniqueness
2-Thiazolemethanol,4-ethynyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. The ethynyl group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C6H5NOS |
|---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
(4-ethynyl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C6H5NOS/c1-2-5-4-9-6(3-8)7-5/h1,4,8H,3H2 |
InChI Key |
IGXZUEUIJGIZPK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CSC(=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
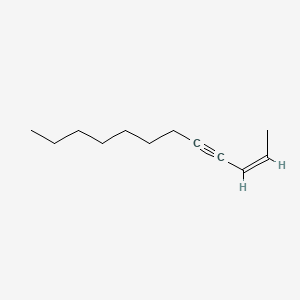

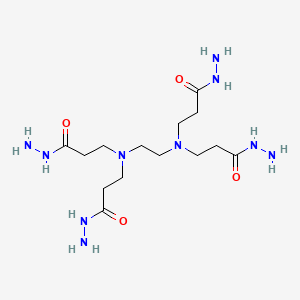
![1,2,6-Triazaspiro[4.4]nonane](/img/structure/B13791467.png)
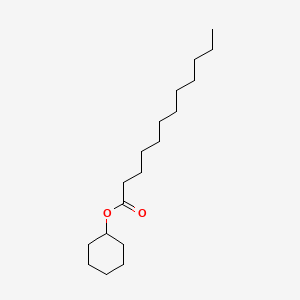
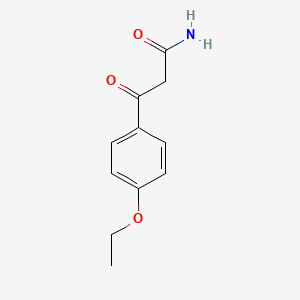
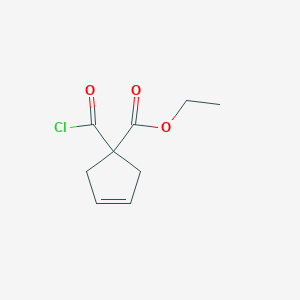
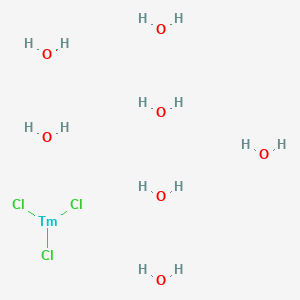
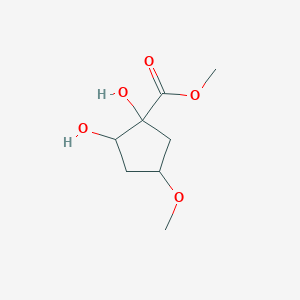
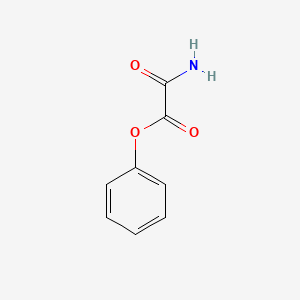
![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)
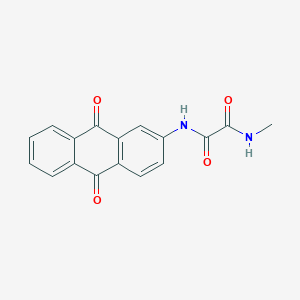
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
